molecular formula C12H16N4O4 B1398061 N-(2,4-dinitrophenyl)-1-methylpiperidin-4-amine CAS No. 925216-76-8

N-(2,4-dinitrophenyl)-1-methylpiperidin-4-amine

Cat. No.: B1398061
CAS No.: 925216-76-8
M. Wt: 280.28 g/mol
InChI Key: GPTMJHMPMIKSBW-UHFFFAOYSA-N
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Description

N-(2,4-dinitrophenyl)-1-methylpiperidin-4-amine is an organic compound that features a piperidine ring substituted with a 2,4-dinitrophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dinitrophenyl)-1-methylpiperidin-4-amine typically involves the reaction of 2,4-dinitrochlorobenzene with 1-methylpiperidine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in a pure form .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dinitrophenyl)-1-methylpiperidin-4-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as amino derivatives from reduction reactions and different substituted phenyl derivatives from nucleophilic substitution reactions .

Scientific Research Applications

N-(2,4-dinitrophenyl)-1-methylpiperidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-dinitrophenyl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to uncouple oxidative phosphorylation in mitochondria, leading to increased proton leakage and disruption of ATP synthesis. This mechanism is similar to that of other uncoupling agents and is of interest in the study of metabolic processes and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dinitrophenyl)-1-methylpiperidin-4-amine is unique due to the presence of the piperidine ring, which imparts different chemical and biological properties compared to other similar compounds. This structural feature makes it a valuable compound for research in various fields, including organic synthesis, medicinal chemistry, and biological studies .

Biological Activity

N-(2,4-dinitrophenyl)-1-methylpiperidin-4-amine (commonly referred to as DNP-MP) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

DNP-MP is characterized by its molecular formula C12H16N4O4C_{12}H_{16}N_{4}O_{4} and a molecular weight of approximately 272.28 g/mol. The compound features a piperidine ring substituted with a dinitrophenyl group, which enhances its reactivity and biological interactions. Its CAS number is 925216-76-8, and it is recognized for its potential applications in antimicrobial and antitumor studies.

The mechanism of action of DNP-MP involves its ability to uncouple oxidative phosphorylation in mitochondria. This process leads to increased proton leakage across the mitochondrial membrane, disrupting ATP synthesis. Such mechanisms are similar to those observed in other uncoupling agents, making DNP-MP a candidate for further investigation in metabolic studies and potential therapeutic applications.

Antimicrobial Activity

DNP-MP has demonstrated significant antimicrobial properties. Studies indicate that compounds with similar structural features often exhibit cytotoxic effects against various pathogens. The presence of the dinitrophenyl group is believed to enhance the compound's interaction with biological targets, potentially increasing its efficacy against specific microorganisms.

Antitumor Activity

Research has shown that DNP-MP exhibits potent antitumor activity. It has been tested against various cancer cell lines, revealing cytotoxic effects that suggest its potential as an anticancer agent. For instance, compounds structurally related to DNP-MP have been reported to have IC50 values in the low micromolar range against human cancer cell lines . The following table summarizes some relevant findings:

Cell Line IC50 (µM) Reference
MV4-11 (AML)1.10
MCF-7 (Breast)0.64
HEPG2 (Liver)0.41
A-549 (Lung)0.36

Case Studies

In a notable study, DNP-MP was evaluated for its binding affinity to various biological targets using molecular docking techniques. The results indicated strong interactions with specific proteins involved in cancer progression, suggesting that DNP-MP could serve as a lead compound for developing new anticancer therapies.

Another case study focused on the structural modifications of DNP-MP and their effects on biological activity. Variants of the compound were synthesized and tested for their cytotoxicity against different cancer cell lines. The modifications led to variations in potency, highlighting the importance of structural features in determining biological activity.

Potential Applications

DNP-MP's unique properties suggest several potential applications:

  • Antimicrobial Agent : Due to its significant antimicrobial activity, DNP-MP could be explored as a treatment option for infections caused by resistant pathogens.
  • Anticancer Drug Development : Its cytotoxic effects on tumor cells position DNP-MP as a candidate for further development as an anticancer drug.
  • Metabolic Research : Its mechanism as an uncoupling agent provides insights into metabolic processes that could be harnessed for therapeutic purposes.

Properties

IUPAC Name

N-(2,4-dinitrophenyl)-1-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4/c1-14-6-4-9(5-7-14)13-11-3-2-10(15(17)18)8-12(11)16(19)20/h2-3,8-9,13H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTMJHMPMIKSBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Chloro-2,4-dinitrobenzene 1 (2.0 g, 9.874 mmol) was dissolved in anhydrous EtOH (40 mL) in a small argon purged flask and warmed in an oil bath to 40° C. Addition of 1-Methyl-piperidin-4-ylamine 50 (1.24 g, 10.862 mmol) occurred dropwise. The solution was heated to reflux in an oil bath for 48 hours. After cooling to room temperature the solvent was removed under reduced pressure and the resulting residue partitioned between H2O and ethyl acetate and IM ammonium hydroxide solution added to adjust pH to 9. The mixture was transferred to a separatory funnel and the organic layer collected. The aqueous layer was further extracted with ethyl acetate and the combined organic layers were washed with H2O, brine (twice), dried over magnesium sulphate, filtered and then concentrated. Recrystallization of the crude solid from EtOH yielded a yellow solid 51 (2,4-Dinitro-phenyl)-(1-methyl-piperidin-4-yl)-amine Yield: 1.50 grams (54.2%). 1H NMR (DMSO) δ: 1.59-1.75 (m, 2H), 1.86-1.98 (m, 2H), 2.06-2.17 (m, 2H), 2.18 (s, 3H), 2.62-2.77 (m, 2H), 3.71-3.84 (m, 1H), 7.31 (d, 1H, J=9.7), 8.24 (dd, 1H, J=9.7, 2.7), 8.45 (d, 1H, J=7.7), 8.85 (d, 1H, J=2.6); MS (ESI): 281 (MH+, 100%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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